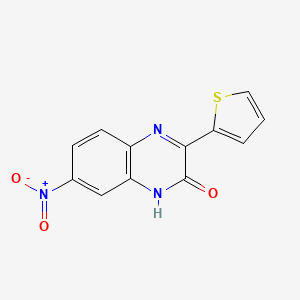
7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one is a heterocyclic compound that features a quinoxaline core substituted with a nitro group at the 7-position and a thiophene ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Electrophilic substitution reactions can occur on the quinoxaline core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: 7-Amino-3-(thiophen-2-yl)quinoxalin-2(1H)-one.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Scientific Research Applications
7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one depends on its application:
Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of topoisomerase enzymes.
Anti-inflammatory Activity: The compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
7-Nitroquinoxalin-2(1H)-one: Lacks the thiophene ring, which may affect its electronic properties and biological activity.
3-(Thiophen-2-yl)quinoxalin-2(1H)-one:
7-Amino-3-(thiophen-2-yl)quinoxalin-2(1H)-one: The amino group can significantly alter the compound’s chemical behavior and biological activity.
Uniqueness
7-Nitro-3-(thiophen-2-yl)quinoxalin-2(1H)-one is unique due to the presence of both the nitro group and the thiophene ring, which confer distinct electronic properties and reactivity. These features make it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
832081-87-5 |
|---|---|
Molecular Formula |
C12H7N3O3S |
Molecular Weight |
273.27 g/mol |
IUPAC Name |
7-nitro-3-thiophen-2-yl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C12H7N3O3S/c16-12-11(10-2-1-5-19-10)13-8-4-3-7(15(17)18)6-9(8)14-12/h1-6H,(H,14,16) |
InChI Key |
RYQSXSRRMAQANK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=C(C=C3)[N+](=O)[O-])NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















